N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline
Description
N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline is a complex organic compound characterized by its unique structure, which includes methanesulfonyl, methoxy, and trinitroaniline groups
Properties
CAS No. |
62606-08-0 |
|---|---|
Molecular Formula |
C14H12N4O9S |
Molecular Weight |
412.33 g/mol |
IUPAC Name |
N-(3-methoxy-5-methylsulfonylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H12N4O9S/c1-27-10-3-8(4-11(7-10)28(2,25)26)15-14-12(17(21)22)5-9(16(19)20)6-13(14)18(23)24/h3-7,15H,1-2H3 |
InChI Key |
PRFXZUZEOOYFMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. The methanesulfonyl and methoxy groups are then introduced through sulfonation and methylation reactions, respectively. The final step involves coupling the intermediate compounds to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction pathway.
Scientific Research Applications
N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include alkylation, oxidation, and reduction reactions within the cellular environment. These interactions can lead to various biological outcomes, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroaniline derivatives and sulfonyl-substituted aromatic compounds, such as:
- N-(4-Methanesulfonylphenyl)-2,4,6-trinitroaniline
- N-(3-Methanesulfonyl-4-methoxyphenyl)-2,4,6-trinitroaniline
Uniqueness
N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, while the trinitroaniline moiety contributes to its potential biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
